3-Acetoxy-3',4'-dimethylbenzophenone

説明

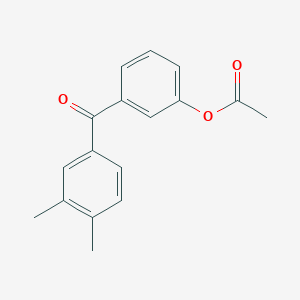

3-Acetoxy-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is a member of the benzophenone family, which is known for its ability to absorb ultraviolet light. This compound is commonly used in sunscreens and other personal care products due to its UV-absorbing properties.

準備方法

Synthetic Routes and Reaction Conditions

3-Acetoxy-3’,4’-dimethylbenzophenone can be synthesized through the acetylation of 3-hydroxy-3’,4’-dimethylbenzophenone. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-3’,4’-dimethylbenzophenone may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

3-Acetoxy-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenones.

科学的研究の応用

Organic Synthesis

3-Acetoxy-3',4'-dimethylbenzophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for selective reactions that can be exploited in synthetic pathways.

Biological Studies

The compound has been studied for various biological activities:

- Antioxidant Activity : Research indicates significant antioxidant properties, which help reduce oxidative stress in cells. For instance, a study demonstrated its ability to scavenge free radicals using DPPH and ABTS assays.

- Anticancer Potential : Preliminary investigations showed that this compound could induce apoptosis in cancer cells through mechanisms such as caspase activation.

- Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Pharmacological Research

The compound is being explored for its role in drug development:

- Enzyme Inhibition : The acetoxy group enhances binding affinity to certain enzymes, potentially leading to competitive inhibition. This characteristic is valuable in designing enzyme inhibitors for therapeutic purposes.

- Protein-Ligand Interactions : It may interact with various proteins, affecting their function and stability, which is crucial for understanding biochemical pathways.

Industrial Applications

In industry, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Studies

Several studies provide insights into the applications of this compound:

- Antioxidant Study : A study published in the Journal of Organic Chemistry demonstrated that similar compounds effectively scavenged free radicals, indicating potential protective roles against oxidative damage.

- Anticancer Research : Investigations on human cancer cell lines showed dose-dependent increases in apoptosis markers when treated with this compound, suggesting its potential as an anticancer agent.

作用機序

The mechanism of action of 3-Acetoxy-3’,4’-dimethylbenzophenone involves its ability to absorb ultraviolet light. Upon absorption, it undergoes a photochemical reaction that dissipates the UV energy as heat, thereby protecting the underlying material or skin from UV damage. The molecular targets include cellular components such as DNA and proteins, which are shielded from UV-induced damage.

類似化合物との比較

Similar Compounds

Oxybenzone: Another benzophenone derivative used in sunscreens.

Avobenzone: A similar compound with broader UV absorption properties.

Benzophenone-3: Commonly used in personal care products for UV protection.

Uniqueness

生物活性

3-Acetoxy-3',4'-dimethylbenzophenone (commonly referred to as a derivative of benzophenone) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetoxy group and two methyl groups on the benzophenone backbone. The structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of biological processes such as:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of bacteria and fungi, which may be due to its ability to disrupt cellular membranes or interfere with metabolic pathways.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in these processes.

Antimicrobial Activity

A study examining the antimicrobial properties of this compound showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL for certain Gram-positive bacteria. The compound demonstrated a broad spectrum of activity, suggesting its potential use in developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 and HepG2) revealed that this compound exhibits significant cytotoxic effects. The IC50 values were determined to be approximately 7.6 µM for MCF-7 cells and 10 µM for HepG2 cells, indicating a selective action against cancerous cells while sparing normal cells at higher concentrations .

Case Studies

- Study on Apoptosis Induction : A recent study investigated the apoptotic effects of this compound on HL-60 leukemia cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased Annexin V staining, indicating early apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2, confirming its role in triggering apoptosis through intrinsic pathways .

- In Vivo Models : In animal models, the administration of this compound was associated with reduced tumor growth rates compared to control groups. This suggests that the compound not only affects cell lines in vitro but also exhibits potential therapeutic effects in vivo .

特性

IUPAC Name |

[3-(3,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-15(9-12(11)2)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMOKAWFIBPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641681 | |

| Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-17-9 | |

| Record name | 3-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。